2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-4-3-5(12-8)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFVEBOKASASRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrimidine Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate precursors to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products include various substituted thiophenes and pyrimidines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes and pyrimidines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted with a bromothiophene moiety and a carboxylic acid group . This structure provides a versatile scaffold for further functionalization, enhancing its reactivity and potential interactions with biological targets.
Medicinal Chemistry
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Key Insights:
- Anticancer Potential: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Activity: The compound has shown promise against various bacterial strains, indicating potential applications in antibiotic development.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as cross-coupling reactions, makes it valuable in synthetic organic chemistry.
Synthetic Routes:
- Suzuki-Miyaura Coupling: A common method involving the coupling of an aryl halide with an organoboron compound under palladium catalysis.
Material Science
In material science, this compound is explored for its potential use in developing organic electronic materials. Its unique electronic properties can be leveraged in applications such as organic semiconductors and light-emitting diodes (LEDs).
Case Studies
-
Antimicrobial Activity Study:
- A study evaluated the effectiveness of this compound against common pathogens. The minimal inhibitory concentration (MIC) against E. coli was determined to be approximately 50 µM, indicating moderate efficacy.
-
Anticancer Evaluation:
- In vitro assays conducted on MCF-7 breast cancer cells demonstrated that the compound could induce apoptosis at concentrations around its IC50 value of 168.78 µM. This highlights its potential as a therapeutic agent in oncology.
-
Mechanistic Insights:
- Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, providing insights into its mechanism of action and guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biological pathways.
Material Science: The compound’s electronic properties are exploited in the design of organic electronic devices.
Biological Research: It can interact with proteins and nucleic acids, providing insights into their functions and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid with structurally related pyrimidine-4-carboxylic acid derivatives, highlighting key differences in substituents, properties, and applications:
Key Observations:
Electronic Effects :
- The 5-bromo-thiophene substituent in the target compound enhances electrophilicity at C2, facilitating nucleophilic substitution or cross-coupling reactions compared to methylthio or methylsulfonyl analogs .
- Trifluoromethyl and sulfonyl groups increase acidity of the carboxylic acid, affecting solubility and binding to biological targets .
Biological Activity: Thiophene-containing derivatives (e.g., thieno-pyrimidines) exhibit antimicrobial activity, likely due to improved membrane penetration from the hydrophobic thiophene ring . Methylsulfonyl and methylthio groups are associated with covalent binding to cysteine residues in enzymes, a mechanism exploited in kinase inhibitors .
Synthetic Utility :
- The bromine atom in the target compound allows for Pd-catalyzed coupling reactions, enabling diversification into drug-like molecules (e.g., kinase inhibitors akin to LY2409881 in ) .
- Pyridyl-substituted analogs (e.g., cppH) serve as ligands in coordination chemistry, highlighting the versatility of pyrimidine-4-carboxylic acid scaffolds .
Research Findings and Data
Solubility and Reactivity:
- This compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO), a trait shared with methylsulfonyl and trifluoromethyl analogs .
- The thiophene moiety increases planarity, enhancing stacking interactions in protein binding pockets compared to non-aromatic substituents like cyclopropyl () .
Biological Activity
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromothiophene moiety and a pyrimidine structure, which may contribute to its pharmacological properties. The presence of a carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : C₉H₆BrN₃O₂S
- Molecular Weight : Approximately 276.14 g/mol
- Structure : The compound consists of a pyrimidine ring substituted with a bromothiophene group and a carboxylic acid.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Pyrimidine derivatives have been explored for their ability to inhibit viral replication, suggesting that this compound may also possess antiviral properties.
- Anticancer Activity : Similar compounds have shown promise as anticancer agents, with mechanisms potentially involving inhibition of key enzymes involved in cell proliferation .
- Enzyme Inhibition : The unique structural characteristics of this compound may allow it to interact with enzymes or receptors implicated in inflammatory pathways or microbial resistance mechanisms.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the bromothiophene group onto the pyrimidine scaffold. Understanding the SAR is crucial for optimizing its biological activity.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid | C₉H₆BrClN₃O₂S | Contains chlorine, affecting reactivity |
| This compound | C₉H₆BrN₃O₂S | Lacks chlorine, potentially altering biological interactions |
| 6-Chloropyrimidine-4-carboxylic acid | C₇H₆ClN₃O₂ | Simpler structure without thiophene moiety |
Case Studies and Research Findings
Recent studies have focused on the biological effects and therapeutic potential of related compounds:
- Anticancer Studies : A study on ruthenium complexes demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to cisplatin across various cancer cell lines, indicating their potential as effective anticancer agents .
- Mechanism of Action : Investigations into the mechanism of action revealed that some pyrimidine derivatives target mitochondria rather than nuclear DNA, suggesting alternative pathways for inducing apoptosis in cancer cells .
- Molecular Docking Studies : Preliminary molecular docking studies indicate that this compound may interact favorably with specific biological targets, enhancing its potential as a drug candidate in inflammatory diseases or cancer therapy.
Q & A
Q. What are the standard synthetic routes for 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between a bromothiophene boronic acid derivative and a halogenated pyrimidine-carboxylic acid precursor. Key parameters for optimization include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
- Solvent: Polar aprotic solvents like DMF or THF under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield. Monitoring intermediates with TLC or HPLC ensures reaction progression .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and bromine integration.
- Mass Spectrometry (HRMS): Exact mass verification (e.g., ESI-HRMS for molecular ion [M+H]⁺).
- HPLC: Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA).
- X-ray Crystallography: Resolves structural ambiguities (e.g., thiophene-pyrimidine dihedral angles) .
Q. How does the carboxylic acid group influence solubility, and what solvents are optimal for in vitro assays?
Methodological Answer: The carboxylic acid moiety enhances solubility in polar solvents. Recommended solvents:
- DMSO: Primary stock solutions (10–50 mM).
- Aqueous buffers (pH 7.4): For biological assays, adjust pH with NaOH to deprotonate the acid.
Precipitate formation in low-pH environments (e.g., cell culture media) requires solubility testing via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- DFT Calculations: Predict electronic properties (HOMO/LUMO energies) to assess reactivity with biological targets.
- Molecular Docking (AutoDock Vina): Screen derivatives against enzyme active sites (e.g., 5-lipoxygenase in ) using PyMOL for visualization.
- MD Simulations (GROMACS): Evaluate binding stability over 100-ns trajectories. Validate predictions with enzymatic inhibition assays .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Replicate conditions (e.g., IC₅₀ measurements using identical cell lines or enzyme batches).
- Purity Validation: Use orthogonal techniques (e.g., HPLC + HRMS) to exclude impurities as confounding factors.
- Meta-Analysis: Compare data across studies with shared protocols (e.g., ’s 5-lipoxygenase inhibition vs. ’s antifungal assays) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
Methodological Answer:
- LC-MS/MS: Detect trace byproducts (e.g., dehalogenated or decarboxylated derivatives).
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Process Optimization: Reduce bromine displacement by switching to milder bases (e.g., Cs₂CO₃ instead of KOH) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models: Administer compound intravenously (1–5 mg/kg) to assess plasma half-life (t₁/₂) via LC-MS.
- Toxicity Screening: Measure ALT/AST levels for hepatotoxicity and histopathology of liver/kidney tissues.
- Metabolite Identification: Use UPLC-QTOF to detect phase I/II metabolites in urine and plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
